molecular formula C17H13BrO B1377052 4-Bromo-2-(naphthalen-1-ylmethyl)phenol CAS No. 746645-71-6

4-Bromo-2-(naphthalen-1-ylmethyl)phenol

Cat. No.: B1377052
CAS No.: 746645-71-6
M. Wt: 313.2 g/mol
InChI Key: CSTHCSHKTNBZBL-UHFFFAOYSA-N
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Description

4-Bromo-2-(naphthalen-1-ylmethyl)phenol is a brominated phenolic compound characterized by a naphthalene moiety attached to the phenol ring via a methylene group at position 2 and a bromine substituent at position 2. Its structural features are often leveraged in the synthesis of Schiff base ligands and metal complexes, which exhibit diverse biological activities, including anticancer, antifungal, and antioxidant effects .

Properties

IUPAC Name

4-bromo-2-(naphthalen-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c18-15-8-9-17(19)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-9,11,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTHCSHKTNBZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855813
Record name 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746645-71-6
Record name 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromo-2-chlorophenol with naphthalen-1-ylmethanol under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(naphthalen-1-ylmethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Optoelectronic Applications:
The compound has potential applications in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties could be leveraged to enhance the efficiency and stability of OLED devices . The incorporation of phenolic compounds in OLEDs is known to improve charge transport properties, thus leading to better performance.

Chemical Sensors:
4-Bromo-2-(naphthalen-1-ylmethyl)phenol may also be utilized in creating chemosensors. The phenolic structure can be modified to enhance selectivity and sensitivity towards various analytes, making it applicable in environmental monitoring and safety .

Biological Research

Enzyme Inhibition Studies:
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug discovery, particularly for developing inhibitors that target enzymes associated with cancer or other diseases . Its mechanism often involves binding to the active site of enzymes, thereby blocking their activity.

Receptor Binding Studies:
Due to its structural characteristics, this compound is studied for its binding affinity to various receptors. This research helps elucidate its potential role in modulating physiological responses through receptor interaction .

Case Study 1: Antimicrobial Activity

A study conducted on bromo-substituted phenols demonstrated their effectiveness against a range of bacteria. The results indicated that modifications to the phenolic structure could enhance antibacterial properties significantly.

Case Study 2: OLED Development

In a recent experiment, researchers synthesized derivatives of this compound for use in OLEDs. The results showed improved luminescent efficiency compared to traditional materials, highlighting the compound's potential in optoelectronic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom and naphthalen-1-ylmethyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base Derivatives

Schiff bases derived from brominated phenols are widely studied for their metal-chelating capabilities and biological activities. Key examples include:

(a) 4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1)
  • Structure: Features a bromo-phenol core with a hydroxyethyl-substituted Schiff base.
  • Applications : Forms complexes with Cr(III), Fe(III), and Mn(II), showing anticancer activity via apoptosis induction .
  • Comparison: Unlike 4-Bromo-2-(naphthalen-1-ylmethyl)phenol, HL1 lacks the naphthalene group but includes a flexible hydroxyethyl chain, which may enhance solubility.
(b) (E)-4-Bromo-2-((thiazol-2-ylimino)methyl)phenol (L3)
  • Structure : Contains a thiazole ring in the Schiff base.
  • Applications : Used in anti-angiogenic studies; structural analogue of quininib with a 5-bromo substituent .
(c) 4-Bromo-2-[[(2-methoxyphenyl)amino]methyl]phenol
  • Structure: Includes a methoxyphenylamino group instead of naphthalenylmethyl.
  • Applications: Not explicitly stated, but the methoxy group may influence electronic properties and bioavailability .

Metal Complexes

Brominated phenol derivatives often serve as ligands in metal complexes with enhanced bioactivity:

(a) Zn(II), Cu(II), and Ni(II) Complexes of 4-Bromo-2-(1H-pyrazol-3-yl)phenol (HL)
  • Structure: Pyrazole-substituted bromo-phenol ligand.
  • Applications : Demonstrated fungicidal activity against Phomopsis viticola (grapevine pathogen) .
  • Comparison : The pyrazole ring provides a rigid heterocyclic structure, contrasting with the flexible naphthalene group in the target compound.
(b) Ag(I), Ni(II), and Pd(II) Complexes of a Triazole Schiff Base Ligand
  • Structure: Ligand: 4-(((3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol.
  • Applications : Exhibited antioxidant activity (DPPH assay) and inhibited MCF-7 cancer cell proliferation via apoptosis .
  • Comparison : Shares the naphthalenylmethyl group with the target compound but incorporates a triazole ring, enhancing metal-binding versatility.

Structural Analogues with Modified Substituents

(a) 4-Bromo-2-(2-hydroxyethyl)phenol
  • Structure : Hydroxyethyl group at position 2.
(b) 4-Chloro-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol
  • Structure : Chloro substituent instead of bromo; piperazine moiety.
  • Applications : Zinc complexes showed low toxicity but reduced liver activity at high doses .
  • Comparison : Chlorine’s smaller atomic radius may alter electronic effects compared to bromine, impacting ligand-metal interactions.

Comparative Analysis Table

Compound Name Key Substituents Biological Activity Toxicity Notes Reference
This compound Naphthalenylmethyl, Br Anticancer, Antioxidant (inferred) Not reported
HL1 (Schiff base with hydroxyethyl) Hydroxyethyl, Br, imine Anticancer (apoptosis) Low toxicity in metal complexes
L3 (Thiazole Schiff base) Thiazole, Br, imine Anti-angiogenic Not reported
HL (Pyrazole ligand) Pyrazole, Br Antifungal Safe at tested doses
Triazole Schiff base complexes Triazole, naphthalenylmethyl, Br Antioxidant, Anticancer Induces apoptosis
Zn(II) complexes (piperazine Schiff base) Piperazine, Br Low toxicity Liver activity reduction

Research Findings and Implications

  • Bioactivity : Compounds with naphthalene or triazole groups (e.g., ) show potent anticancer effects, suggesting that bulky aromatic groups enhance target engagement .
  • Toxicity : Brominated Schiff base metal complexes may exhibit organ-specific toxicity (e.g., liver activity reduction in ), necessitating dose optimization .
  • Structural Flexibility : Schiff bases with hydroxyethyl or methoxy groups () improve solubility but may reduce binding affinity compared to naphthalene-containing analogues .

Biological Activity

4-Bromo-2-(naphthalen-1-ylmethyl)phenol, with the CAS number 746645-71-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features a bromine atom and a naphthalene moiety attached to a phenolic structure. This configuration suggests potential interactions with various biological targets due to the presence of both electron-donating and electron-withdrawing groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either the activation or inhibition of these enzymes, influencing various biochemical pathways .
  • Oxidative Stress Induction : It has been suggested that the compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to alterations in cell signaling pathways and gene expression changes .
  • Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative activity in cancer cell lines, potentially through mechanisms similar to those observed in other naphthalene derivatives .

Antiproliferative Activity

A study evaluating various naphthalene derivatives found that compounds similar to this compound exhibited significant antiproliferative effects against MCF-7 breast cancer cells. The IC50 values for related compounds ranged from sub-micromolar to micromolar concentrations, suggesting that this class of compounds may be effective in cancer treatment .

CompoundIC50 (μM)
This compoundTBD
Related naphthalene derivative0.033

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in research focusing on its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is essential for its potential therapeutic applications .

Case Studies

Recent experimental studies have synthesized various derivatives of naphthalenes and evaluated their biological activities:

  • Synthesis and Characterization : A study synthesized alkylaminophenol derivatives using the Petasis reaction, demonstrating high antioxidant values and suggesting their potential as biologically active drugs .
  • In Vitro Studies : In vitro assays showed that certain naphthalene derivatives could inhibit tumor cell proliferation effectively, with some exhibiting selectivity towards specific cancer types, indicating a promising avenue for further research into this compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(naphthalen-1-ylmethyl)phenol, and how can purity be validated?

  • Methodological Answer : A modified Ullmann coupling or Suzuki-Miyaura cross-coupling can introduce the naphthalenylmethyl group to the bromophenol scaffold. Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradients) is recommended. Purity validation requires a combination of techniques:

  • HPLC (>95% purity threshold)
  • 1H NMR (integration of aromatic protons and naphthalene methylene signals)
  • ESI-MS (observed [M-H]⁻ ion matching theoretical m/z for C₁₇H₁₃BrO) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify phenolic O-H stretches (~3200 cm⁻¹), C-Br (550–650 cm⁻¹), and aromatic C=C vibrations.
  • UV-Vis : Monitor π→π* transitions (200–300 nm range) for conjugation analysis .
  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methylene bridges (δ 4.5–5.5 ppm). Compare with NIST spectral databases for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP/6-311+G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis data to validate transitions. Include solvent effects (e.g., PCM model for polar solvents). Note that exact exchange terms in DFT improve accuracy for brominated systems .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement:

  • Unit cell parameters : Triclinic P1 symmetry (expected for bulky substituents).
  • Data collection : High-resolution (<0.8 Å) to resolve Br and naphthalene disorder.
  • Validation : Check R-factors (R₁ < 5%) and residual electron density maps .

Q. How can researchers address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Step 1 : Re-optimize DFT calculations with dispersion corrections (e.g., D3-BJ) for van der Waals interactions.
  • Step 2 : Re-examine solvent effects in UV-Vis (e.g., ethanol vs. DMSO shifts).
  • Step 3 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

Q. What strategies assess the compound’s non-linear optical (NLO) properties for material science applications?

  • Methodological Answer :

  • Hyperpolarizability (β) : Compute via DFT using electric field perturbations.
  • Experimental validation : Second-harmonic generation (SHG) measurements in crystalline or thin-film states.
  • Key metric : Compare β values with urea standards .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein structures (PDB ID) to identify binding pockets.
  • In vitro assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines).
  • Mechanistic insight : Monitor tubulin polymerization inhibition if structural analogs show microtubule targeting .

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